N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a cyclopropanecarbonyl group attached to a tetrahydroisoquinoline moiety, which is further linked to an ethoxyacetamide group. It is of interest in various fields of research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide typically involves multiple steps:
Formation of Cyclopropanecarbonyl Chloride: Cyclopropanecarboxylic acid is reacted with thionyl chloride (SOCl2) to form cyclopropanecarbonyl chloride.
Synthesis of Tetrahydroisoquinoline Derivative: The tetrahydroisoquinoline derivative is synthesized through a Pictet-Spengler reaction involving an aldehyde and an amine.
Coupling Reaction: The cyclopropanecarbonyl chloride is then reacted with the tetrahydroisoquinoline derivative in the presence of a base such as triethylamine to form the intermediate.
Formation of Ethoxyacetamide: The intermediate is further reacted with ethyl chloroacetate in the presence of a base to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The ethoxyacetamide group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving neurotransmitters.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanecarbonyl group may interact with active sites of enzymes, inhibiting their activity. The tetrahydroisoquinoline moiety can mimic neurotransmitter structures, potentially modulating receptor activity and influencing signal transduction pathways.
Comparison with Similar Compounds
- N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-acetamide
- N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-propionamide
Comparison:
- Structural Differences: The primary difference lies in the substituent attached to the amide nitrogen. The ethoxyacetamide group in the target compound provides unique steric and electronic properties compared to acetamide or propionamide derivatives.
- Biological Activity: The presence of the ethoxy group may enhance the compound’s ability to cross biological membranes, potentially increasing its bioavailability and efficacy.
- Reactivity: The ethoxyacetamide group may participate in different chemical reactions compared to simpler amide groups, offering diverse synthetic possibilities.
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-ethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-2-22-11-16(20)18-15-6-5-12-7-8-19(10-14(12)9-15)17(21)13-3-4-13/h5-6,9,13H,2-4,7-8,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQHIZCYVBWZEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC2=C(CCN(C2)C(=O)C3CC3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.